

A Comprehensive Technical Guide to 2-Methyl-7-nitro-2H-indazole

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Compound of Interest

Compound Name: 2-methyl-7-nitro-2H-indazole

Cat. No.: B174637

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This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and characterization of **2-methyl-7-nitro-2H-indazole**. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physical and Chemical Properties

2-Methyl-7-nitro-2H-indazole is a nitroaromatic heterocyclic compound. While specific experimental data for this particular isomer is limited in publicly available literature, its properties can be predicted and inferred from data on closely related compounds.

| Property | Value | Source |
|---------------------------|---|-----------------|
| Molecular Formula | C ₈ H ₇ N ₃ O ₂ | PubChemLite[1] |
| Molecular Weight | 177.16 g/mol | |
| Monoisotopic Mass | 177.05383 Da | PubChemLite[1] |
| Appearance | Light yellow to yellow solid | ChemicalBook[2] |
| Boiling Point (Predicted) | 364.5 ± 15.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.42 ± 0.1 g/cm ³ | ChemicalBook[2] |
| pKa (Predicted) | -2.90 ± 0.30 | ChemicalBook[2] |
| XlogP (Predicted) | 1.4 | PubChemLite[1] |
| CAS Number | 13436-58-3 | |

Predicted Collision Cross Section (CCS) values (Å²)

| Adduct | m/z | Predicted CCS (Å ²) |
|-----------------------------------|------------------|---------------------------------|
| [M+H] ⁺ | 178.06111 | 131.9 |
| [M+Na] ⁺ | 200.04305 | 142.5 |
| [M-H] ⁻ | 176.04655 | 135.1 |
| [M+NH ₄] ⁺ | 195.08765 | 151.8 |
| [M+K] ⁺ | 216.01699 | 136.1 |

Data from PubChemLite, calculated using CCSbase.[1]

Synthesis and Experimental Protocols

The synthesis of **2-methyl-7-nitro-2H-indazole** can be approached through two primary strategies: N-methylation of 7-nitro-2H-indazole or nitration of 2-methyl-2H-indazole. The latter is often preferred for achieving regioselectivity.

Experimental Protocol: Nitration of 2-Methyl-2H-indazole

This protocol is adapted from general procedures for the nitration of 2H-indazoles.

Materials:

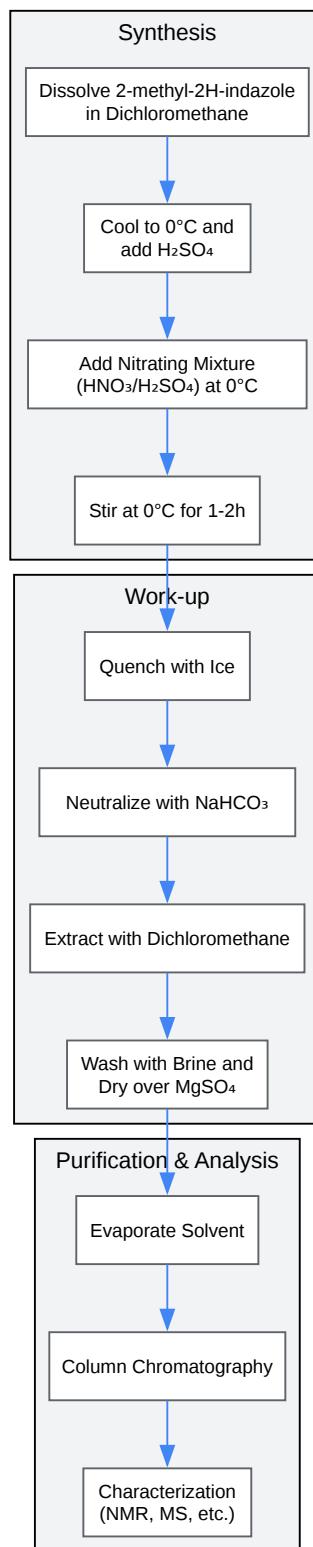
- 2-Methyl-2H-indazole
- Fuming nitric acid (90%)
- Sulfuric acid (98%)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Ice bath

Procedure:

- Dissolve 2-methyl-2H-indazole in dichloromethane in a round-bottom flask.
- Cool the solution in an ice bath to 0 °C.
- Slowly add concentrated sulfuric acid dropwise while maintaining the temperature at 0 °C.
- In a separate flask, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, also cooled to 0 °C.
- Add the nitrating mixture dropwise to the solution of 2-methyl-2H-indazole over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.
- After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture over crushed ice.

- Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Synthesis and Purification Workflow

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Caption: Workflow for the synthesis and purification of **2-methyl-7-nitro-2H-indazole**.

Spectroscopic Characterization

The structural confirmation of **2-methyl-7-nitro-2H-indazole** is typically achieved through spectroscopic methods.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the N-methyl protons. Based on data for analogous 7-nitro-2-aryl-indazoles, the following chemical shifts can be anticipated (in ppm, relative to TMS):

- A singlet for the N-methyl protons around 4.0-4.3 ppm.
- A doublet for the proton at position 6 around 8.0-8.2 ppm.
- A triplet for the proton at position 5 around 7.3-7.5 ppm.
- A doublet for the proton at position 4 around 7.8-8.0 ppm.
- A singlet for the proton at position 3 around 8.5-8.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Expected chemical shifts (in ppm) are:

- N-methyl carbon signal around 35-40 ppm.
- Aromatic carbons between 110-150 ppm. The carbon bearing the nitro group (C7) and the carbons of the pyrazole ring will have distinct chemical shifts.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula ($C_8H_7N_3O_2$). The expected exact mass for the $[M+H]^+$ ion is approximately 178.0611.

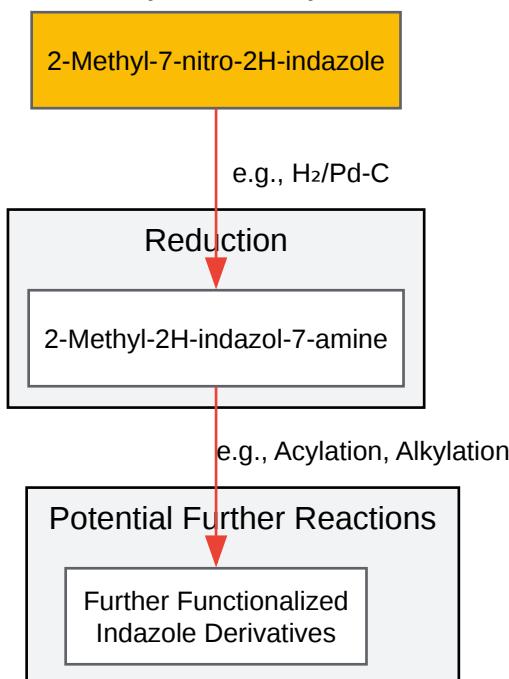
Chemical Reactivity and Potential Biological Significance

The chemical reactivity of **2-methyl-7-nitro-2H-indazole** is influenced by the electron-withdrawing nitro group and the indazole ring system.

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (2-methyl-2H-indazol-7-amine) using various reducing agents, such as catalytic hydrogenation ($\text{H}_2/\text{Pd-C}$) or metal-acid systems (e.g., Sn/HCl). This amino derivative serves as a versatile intermediate for further functionalization.
- Electrophilic Aromatic Substitution: The indazole ring is susceptible to electrophilic substitution, although the nitro group deactivates the benzene ring towards such reactions.
- Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group may facilitate nucleophilic aromatic substitution on the benzene ring.

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects^{[3][4]}. While the specific biological profile of **2-methyl-7-nitro-2H-indazole** is not extensively documented, its structural similarity to other biologically active nitroindazoles suggests potential for further investigation in drug discovery programs. The nitro group can be a key pharmacophore or a precursor to other functional groups that modulate biological activity.

Chemical Reactivity of 2-Methyl-7-nitro-2H-indazole



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Caption: Key chemical transformation of **2-methyl-7-nitro-2H-indazole**.

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